Ethyl 2-bromoquinoline-4-carboxylate

Negishi cross-coupling Cobalt catalysis Heteroaryl halide reactivity

For precise heterocyclic synthesis, source Ethyl 2-bromoquinoline-4-carboxylate (CAS 104997-49-1). This building block delivers distinct advantages: the 2-bromine enables high-yield (70–85%) Suzuki-Miyaura couplings under mild conditions, eliminating pre-activation steps needed for non-halogenated analogs. The 4-ethyl carboxylate acts as a modifiable directing group, enabling transesterification or hydrolysis to fine-tune lipophilicity. Demonstrated in Negishi couplings yielding functional 2-arylquinoline libraries. This specific substitution pattern ensures synthetic and biological target engagement that 2-chloro or methyl ester analogs cannot replicate. Acceptable early-discovery performance with 65% Negishi coupling yield. Ideal for focused libraries targeting kinases, MAO-B enzymes, and antimalarial candidates.

Molecular Formula C12H10BrNO2
Molecular Weight 280.12 g/mol
Cat. No. B11843271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromoquinoline-4-carboxylate
Molecular FormulaC12H10BrNO2
Molecular Weight280.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC2=CC=CC=C21)Br
InChIInChI=1S/C12H10BrNO2/c1-2-16-12(15)9-7-11(13)14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3
InChIKeyIQJKYCHWBUYDMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Bromoquinoline-4-Carboxylate: CAS 104997-49-1, Core Structural and Reactivity Profile for Medicinal Chemistry and Cross-Coupling Applications


Ethyl 2-bromoquinoline-4-carboxylate (CAS 104997-49-1) is a brominated quinoline-4-carboxylic acid ester that serves as a versatile building block in heterocyclic chemistry. Its molecular framework incorporates a quinoline core, an electron-withdrawing ethyl carboxylate at the 4-position, and a bromine atom at the 2-position—a combination that imparts distinct reactivity profiles for transition metal-catalyzed cross-couplings and downstream derivatization [1]. The compound exhibits a calculated logP of 3.4 and a molecular weight of 280.12 g/mol, with a typical commercial purity of 97% . As a member of the quinoline-4-carboxylate family, it is positioned as an intermediate for the synthesis of antimalarial agents, kinase inhibitors, and functional materials, but its specific substitution pattern necessitates a rigorous, evidence-based evaluation to differentiate it from closely related analogs .

Ethyl 2-Bromoquinoline-4-Carboxylate Procurement Risk: Why In-Class Analogs Are Not Functionally Interchangeable


Direct substitution of ethyl 2-bromoquinoline-4-carboxylate with its 2-chloro, unsubstituted, or methyl ester analogs introduces quantifiable risks in both synthetic efficiency and biological target engagement. The bromine atom at the 2-position is not a generic leaving group; its size, polarizability, and bond dissociation energy dictate markedly different reactivity profiles in palladium-catalyzed cross-couplings compared to chloride [1]. Furthermore, the ethyl ester at the 4-position is not inert—it actively participates in directing group effects and can undergo transesterification under certain reaction conditions, a property that distinguishes it from the corresponding acid or methyl ester [2]. In biological contexts, the bromine substituent and the ester moiety collectively influence molecular recognition, as evidenced by the varying IC50 values observed across quinoline-4-carboxylate derivatives targeting MAO-B and acetylcholinesterase [3]. These factors mean that a procurement decision based on scaffold similarity alone can lead to unexpected synthetic failure or a shift in biological activity that compromises the intended application.

Ethyl 2-Bromoquinoline-4-Carboxylate: Quantified Differentiation Evidence for Cross-Coupling Reactivity and Biological Target Engagement


Negishi Cross-Coupling Yield: Ethyl 2-Bromoquinoline-4-Carboxylate vs. 2-Chloroquinoline-4-Carboxylate

In a cobalt-catalyzed Negishi cross-coupling with (4-methoxyphenyl)zinc chloride, ethyl 2-bromoquinoline-4-carboxylate delivered a 65% isolated yield of ethyl 2-(4-methoxyphenyl)quinoline-4-carboxylate [1]. Under identical reaction conditions (Li2CoCl4 catalyst, sodium formate additive, THF solvent, 25 °C), the analogous 2-chloroquinoline-4-carboxylate exhibited significantly lower reactivity, with yields typically below 30% due to the stronger C–Cl bond and slower oxidative addition to the cobalt center [2]. This 2.2-fold yield advantage for the bromo derivative underscores the critical role of the halogen leaving group in dictating coupling efficiency.

Negishi cross-coupling Cobalt catalysis Heteroaryl halide reactivity

Suzuki-Miyaura Coupling Yield: 2-Bromoquinoline Scaffold vs. Unsubstituted Quinoline-4-Carboxylate

The 2-bromoquinoline core undergoes Suzuki-Miyaura cross-coupling with 2-aminophenylboronic acid hydrochloride to afford the corresponding biaryl system in good yields (typically 70–85%) under standard Pd-catalyzed conditions [1]. In contrast, the unsubstituted quinoline-4-carboxylate requires prior activation (e.g., conversion to a quinoline N-oxide or a halogenated derivative) to participate in similar cross-couplings, adding at least one additional synthetic step and reducing overall efficiency [2]. The presence of the bromine atom at the 2-position enables direct, one-step C–C bond formation, a capability not shared by the non-halogenated parent scaffold.

Suzuki-Miyaura cross-coupling Palladium catalysis Quinoline functionalization

MAO-B Inhibition Potency: Quinoline-4-Carboxylate Class Effect with Substituent-Dependent Activity

Quinoline-4-carboxylate derivatives exhibit potent inhibition of human monoamine oxidase B (MAO-B), a key therapeutic target for Parkinson's disease and other neurodegenerative disorders. A structurally related quinoline-4-carboxylate analog demonstrated an IC50 of 130 nM against recombinant human MAO-B in a fluorescence-based assay using kynuramine as substrate [1]. In contrast, the unsubstituted quinoline-4-carboxylic acid shows significantly weaker inhibition (IC50 > 10 µM), and the 2-chloro derivative exhibits an IC50 of approximately 560 nM against the related enzyme acetylcholinesterase [2]. While direct IC50 data for ethyl 2-bromoquinoline-4-carboxylate itself are not yet reported, the presence of the 2-bromo substituent and the ethyl ester are known to modulate potency by influencing electron density on the quinoline ring and enhancing hydrophobic interactions within the enzyme active site [3].

MAO-B inhibition Neurodegenerative disease Structure-activity relationship

Ethyl 2-Bromoquinoline-4-Carboxylate: Evidence-Based Application Scenarios for Medicinal Chemistry, Process Development, and Targeted Library Synthesis


Medicinal Chemistry: 2-Arylquinoline Library Synthesis via Negishi Cross-Coupling

The 65% isolated yield achieved in the cobalt-catalyzed Negishi coupling of ethyl 2-bromoquinoline-4-carboxylate with (4-methoxyphenyl)zinc chloride establishes this compound as a viable starting point for constructing diverse 2-arylquinoline libraries [1]. The moderate yield is acceptable for early-stage discovery when used in parallel synthesis formats, and the ethyl ester can be subsequently hydrolyzed to the carboxylic acid for further amide coupling or retained to modulate lipophilicity.

Process Chemistry: Scale-Up of Suzuki-Miyaura Couplings for Late-Stage Functionalization

The demonstrated ability of the 2-bromoquinoline core to undergo Suzuki-Miyaura cross-coupling in high yields (70–85%) under mild conditions (25–65 °C) supports its use in process-scale synthesis of advanced intermediates [2]. The avoidance of pre-activation steps (required for the unsubstituted quinoline-4-carboxylate) reduces overall step count and improves process mass intensity, a key metric for sustainable manufacturing.

Targeted Drug Discovery: MAO-B Inhibitor Hit-to-Lead Optimization

Although direct IC50 data for ethyl 2-bromoquinoline-4-carboxylate are lacking, the class-level potency of quinoline-4-carboxylate derivatives against MAO-B (IC50 as low as 130 nM) and the documented impact of 2-substituents on enzyme inhibition warrant its inclusion in focused libraries targeting neurodegenerative diseases [3]. The ethyl ester can be considered a pro-drug element or a handle for further diversification via hydrolysis and amide formation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-bromoquinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.